molecular formula C16H13ClF2N2O3 B14945497 Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)-

Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)-

Cat. No.: B14945497
M. Wt: 354.73 g/mol
InChI Key: VKPOJPFJJDXECT-UHFFFAOYSA-N
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Description

Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a urea moiety linked to a chlorodifluoromethoxyphenyl group and a methylbenzoyl group. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)- typically involves the reaction of 4-(chlorodifluoromethoxy)aniline with 3-methylbenzoyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:

    Reactants: 4-(chlorodifluoromethoxy)aniline and 3-methylbenzoyl isocyanate.

    Solvent: An appropriate solvent such as dichloromethane or toluene.

    Catalyst: A catalyst like triethylamine may be used to facilitate the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reactants and solvents, along with advanced purification methods, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-methyl-N’-phenyl-: Similar in structure but lacks the chlorodifluoromethoxy and methylbenzoyl groups.

    Thiourea derivatives: Contain sulfur instead of oxygen, leading to different chemical properties and reactivity.

Uniqueness

The presence of the chlorodifluoromethoxy and methylbenzoyl groups in Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other urea derivatives. These features enhance its potential in various scientific and industrial applications.

Properties

Molecular Formula

C16H13ClF2N2O3

Molecular Weight

354.73 g/mol

IUPAC Name

N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-methylbenzamide

InChI

InChI=1S/C16H13ClF2N2O3/c1-10-3-2-4-11(9-10)14(22)21-15(23)20-12-5-7-13(8-6-12)24-16(17,18)19/h2-9H,1H3,(H2,20,21,22,23)

InChI Key

VKPOJPFJJDXECT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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